Cas no 191480-69-0 (Benzene,[[[(1R,5S)-5-(phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]-)

Benzene,[[[(1R,5S)-5-(phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]- structure
191480-69-0 structure
Product Name:Benzene,[[[(1R,5S)-5-(phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]-
Numero CAS:191480-69-0
MF:C20H22O2
MW:294.387485980988
CID:116013
PubChem ID:10827663
Update Time:2025-04-18

Benzene,[[[(1R,5S)-5-(phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzene,[[[(1R,5S)-5-(phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]-
    • (1S.2R)-1-Benzyloxy-2-(benzyloxymethyl)-3-cyclopentene
    • 2,4,7,8,9-Penta-O-acetyl-a-D-neuraminic acid methyl ester
    • methyl 5-acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosonate
    • Methyl 5-Acetamido-2,4,7,8,9-penta-O-acetyl-3,5-dideoxy-D-glycero-D-galacto-2-nonulopyranosylonate N-Acetylneuraminic Acid Methyl Ester 2,4,7,8,9-Pentaacetate
    • SCHEMBL22241751
    • 191480-69-0
    • DTXSID901153740
    • [(1R,5S)-5-phenylmethoxycyclopent-2-en-1-yl]methoxymethylbenzene
    • [[[(1R,5S)-5-(Phenylmethoxy)-2-cyclopenten-1-yl]methoxy]methyl]benzene
    • ({[(1S,2R)-2-[(benzyloxy)methyl]cyclopent-3-en-1-yl]oxy}methyl)benzene
    • Inchi: 1S/C20H22O2/c1-3-8-17(9-4-1)14-21-16-19-12-7-13-20(19)22-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m1/s1
    • Chiave InChI: RCWWCVLXNCRBOO-UXHICEINSA-N
    • Sorrisi: O(CC1C=CC=CC=1)[C@H]1CC=C[C@@H]1COCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 294.16200
  • Massa monoisotopica: 294.161979940g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 7
  • Complessità: 327
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.9
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • PSA: 18.46000
  • LogP: 4.36470
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.